3-Fluoro-2-morpholin-4-ylpyridine hydrochloride
Overview
Description
“3-Fluoro-2-morpholin-4-ylpyridine hydrochloride” is a chemical compound with the molecular formula C9H12ClFN2O . It’s used for research and development purposes .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H12ClFN2O) and molecular weight (218.66) . More detailed properties are not available in the current resources .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has focused on the synthesis of various morpholine derivatives, showcasing methodologies like refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Such synthetic pathways are crucial for the development of novel compounds with potential biological activities.
Structural Analysis : Detailed structural analysis is conducted through techniques like X-ray diffraction, providing insights into the molecular arrangement and stability. For instance, a study detailed the crystal structure of a morpholine derivative, highlighting the monoclinic system and lattice parameters, which are essential for understanding the compound's chemical behavior (S. Benaka Prasad et al., 2018).
Biological Activity
Antimicrobial and Antifungal Activity : Several studies have been conducted on morpholine derivatives to evaluate their antimicrobial and antifungal activities. Compounds synthesized from morpholine analogs have shown significant activity against various microorganisms, indicating their potential as antimicrobial agents (Mutyala Veera Venkata Vara Prasad et al., 2017).
Antidepressant Activity : The synthesis and evaluation of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities using models like the mice forced swimming test have been documented. Such research underscores the potential therapeutic applications of morpholine derivatives in treating depression (Tao Yuan, 2012).
Advanced Applications
Neurological Research : Morpholine derivatives have been explored for their potential in neurological research, including studies on dopamine receptor antagonism. This area of research is crucial for the development of treatments for conditions such as Parkinson's disease and depression, indicating the broad applicability of morpholine compounds in biomedical research (Jonathan O Witt et al., 2016).
Radioligand Development : The synthesis and evaluation of novel compounds for use as radioligands in imaging studies, such as PET scans for visualizing specific neurological targets in the brain, represent advanced applications of morpholine derivatives. These studies are pivotal for advancing diagnostic tools and therapeutic monitoring in neurological diseases (Wakana Mori et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;/h1-3H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDLNIPRQLDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-98-1 | |
Record name | Morpholine, 4-(3-fluoro-2-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.